
8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline” is a complex organic compound. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds . The nitroquinoline part suggests that the compound might have interesting chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple rings and functional groups. The benzylpiperazine moiety would likely impart a degree of flexibility to the molecule, while the nitroquinoline part would likely be planar .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atoms or the benzyl group . The nitro group in the nitroquinoline part is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic aromatic substitution reactions .
科学的研究の応用
Antioxidant and Glucosidase Inhibitor Activities
8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline and its derivatives have been explored for their potential antioxidant activities and as glucosidase inhibitors. Özil et al. (2018) designed and synthesized benzimidazoles containing a piperazine skeleton, which demonstrated significant in vitro antioxidant activities and alpha-glucosidase inhibitory potential, outperforming the standard acarbose (Özil, Parlak, & Baltaş, 2018).
Antimicrobial Properties
The compound's derivatives also exhibit notable antimicrobial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and observed significant antibacterial activity against both gram-positive and gram-negative strains, including S. aureus (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Application in Corrosion Inhibition
In the field of materials science, derivatives of this compound have been assessed as corrosion inhibitors. About et al. (2020) synthesized 8-hydroxyquinoline analogs and evaluated their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating promising results (About, Faydy, Benhiba, Kerroum, Kaichouh, Oudda, Guenbour, Lakhrissi, Warad, & Zarrouk, 2020).
Antitumor Potential
The compound and its analogs have been investigated for their antitumor properties. Cao et al. (2016) synthesized a series of derivatives and evaluated their antiproliferative activity, with some compounds showing significant potency against various cancer cell lines (Cao, Wang, Lei, Ma, Wang, Tang, Xiang, Wang, & Li, 2016).
Neuroprotective and Psychotropic Effects
Walory et al. (2018) explored the cytotoxic activity of serotonin transporter inhibitors and 5-HT1A receptor ligands, including derivatives of this compound, on human cancer cells. Their research provides insights into the neuroprotective and potential psychotropic effects of these compounds (Walory, Mielczarek, Jarończyk, Koronkiewicz, Kossakowski, Bugno, Bojarski, & Chilmonczyk, 2018).
作用機序
Target of Action
Compounds with a similar structure, such as nsi-189, primarily target thehippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .
Mode of Action
Based on the mode of action of structurally similar compounds like nsi-189, it is believed to stimulateneurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function .
Biochemical Pathways
Compounds like nsi-189, which have a similar structure, are known to affect theserotonergic transmission . This could potentially lead to an increase in the levels of serotonin in the brain , which is a neurotransmitter that contributes to feelings of well-being and happiness.
Result of Action
Similar compounds like nsi-189 have been shown to enhance cognitive functions, aiding in memory, learning, and overall mental clarity . They also show potential as a treatment for major depressive disorder .
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-8-9-19(20-17(18)7-4-10-21-20)23-13-11-22(12-14-23)15-16-5-2-1-3-6-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJQNPNRKFPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)
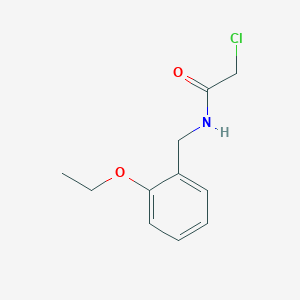
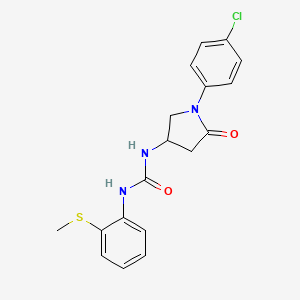
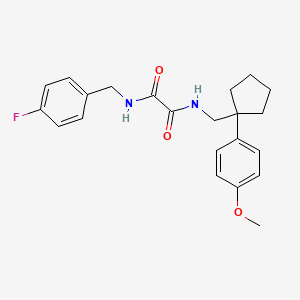
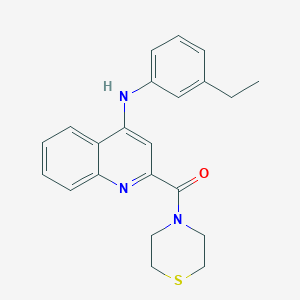

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
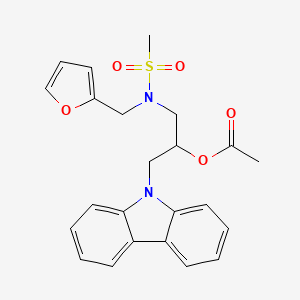
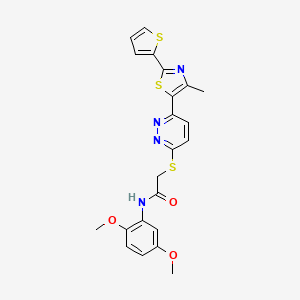
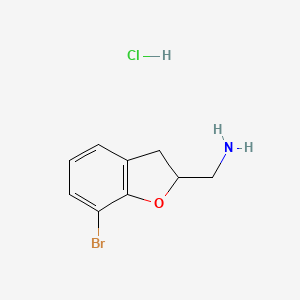
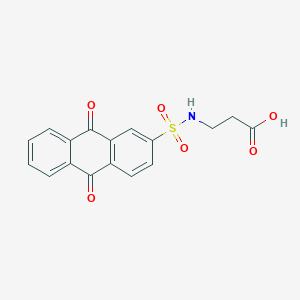

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)
